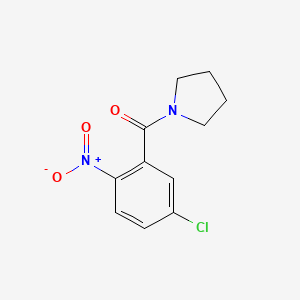
1-(5-氯-2-硝基苯甲酰基)吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 .
Molecular Structure Analysis
The InChI code for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is 1S/C11H11ClN2O3/c12-8-3-4-10 (14 (16)17)9 (7-8)11 (15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a powder that is stored at room temperature .科学研究应用
Organic Synthesis
“1-(5-Chloro-2-nitrobenzoyl)pyrrolidine” is utilized in organic synthesis as an intermediate for the preparation of more complex chemical compounds. Its reactive nitro group and chloro-substituted benzoyl moiety make it a versatile building block for constructing a wide variety of organic molecules, particularly in the pharmaceutical industry .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structural features are valuable for creating ligands that can bind to biological targets, potentially leading to the development of new drugs .
Material Science
The compound’s unique properties are explored in material science for the development of novel materials with specific characteristics. For instance, its incorporation into polymers could lead to materials with enhanced durability or specific optical properties .
Analytical Chemistry
“1-(5-Chloro-2-nitrobenzoyl)pyrrolidine” can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances. Its well-defined structure and properties make it suitable for use in techniques such as chromatography or spectroscopy .
Chemical Synthesis Research
Researchers in chemical synthesis may employ this compound to study new synthetic pathways or reactions. It could be used to test the efficiency of new catalysts or to explore the kinetics of chemical transformations .
Biochemistry
In biochemistry, the compound might be used to investigate enzyme-substrate interactions or to probe the mechanisms of biochemical reactions. Its structural elements could mimic certain natural substrates or inhibitors, providing insights into enzyme function .
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
未来方向
While specific future directions for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine are not available, it’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This suggests that 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine could potentially be used in the development of new drugs.
属性
IUPAC Name |
(5-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKTLSLBNQIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)

![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)
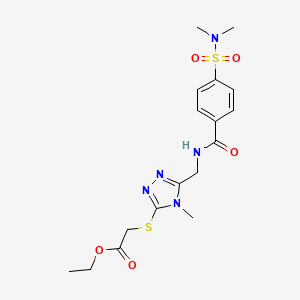
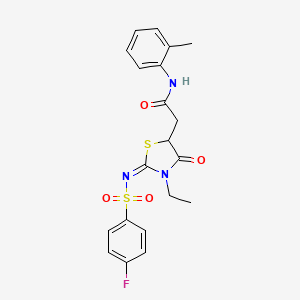
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)
![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)
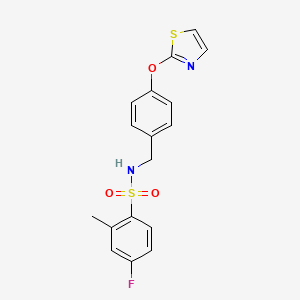
![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)
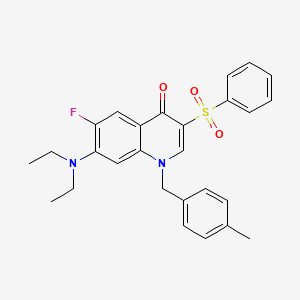

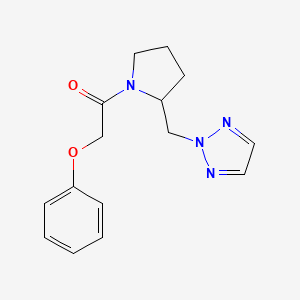
![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)